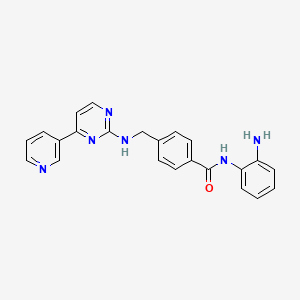

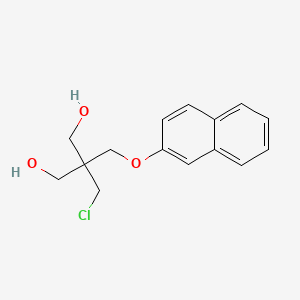

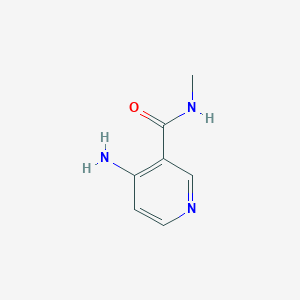

4-Amino-N-methylnicotinamide

概要

説明

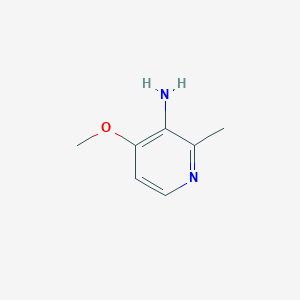

4-Amino-N-methylnicotinamide is a compound with the CAS Number: 910656-00-7 . It has a molecular weight of 151.17 and its IUPAC name is this compound . It is a solid substance that should be stored in a dry place at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry place at 2-8°C . Its molecular weight is 151.17 .科学的研究の応用

Amino Acid Intake and Niacin Metabolism

Shibata and Matsuo (1989) investigated the relationship between amino acid intake and the metabolism of niacin, specifically focusing on the by-products of niacin metabolism such as N1-methylnicotinamide (MNA). They found that the urinary excretion ratio of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide to MNA could serve as a biological marker for adequate amino acid intake in rats (Shibata & Matsuo, 1989).

Parkinson's Disease and N-Methylation

Aoyama et al. (2000) explored the N-methylation ability for azaheterocyclic amines in Parkinson's disease patients compared to controls. They discovered that the N-methylation ability was higher in Parkinson's disease patients, particularly in younger patients, suggesting a potential link between N-methylation of nicotinamide derivatives and Parkinson's disease (Aoyama et al., 2000).

Exercise Capacity and Endothelial Response in Diabetes

Przyborowski et al. (2015) studied the effects of 1-Methylnicotinamide (MNA) on exercise capacity and endothelial response in diabetic mice. They found that MNA treatment improved endurance exercise capacity and may decrease cardiovascular risk associated with exercise in diabetic conditions (Przyborowski et al., 2015).

Endothelial Dysfunction and Atherogenesis

Jiang et al. (2016) investigated the role of MNA in endothelial function and atherogenesis, finding that MNA improves endothelium-dependent vasorelaxation and attenuates atherogenesis through modulation of the ADMA-DDAH axis, highlighting its potential protective role against cardiovascular diseases (Jiang et al., 2016).

Renal Blood Flow Estimation

Shim et al. (1985) explored the use of endogenous NMN as a probe for estimating renal blood flow (RBF) in rats. Their findings suggest the potential of NMN in non-invasively estimating RBF, providing insights into renal function and the effects of various conditions on renal health (Shim et al., 1985).

Safety and Hazards

The safety information available indicates that 4-Amino-N-methylnicotinamide has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, and the precautionary statement is P280 .

Relevant Papers Several papers were found during the search. One paper discusses the role of NNMT, a related enzyme, in cancer progression . Another paper reviews the potential dietary contribution to health of NAD+ precursors like NMN (nicotinamide mononucleotide), which are related to this compound . A third paper discusses the use of macrocyclic peptides as allosteric inhibitors of NNMT .

作用機序

Target of Action

The primary target of 4-Amino-N-methylnicotinamide, also known as N-methylnicotinamide, is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues .

Mode of Action

N-methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is produced in the liver by nicotinamide N-methyltransferase during the metabolism of NAD (nicotinamide adenine dinucleotide) . The enzyme NNMT catalyzes the methylation of nicotinamide and structurally related compounds using the universal methyl donor S-Adenosyl methionine (SAM), to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .

Biochemical Pathways

The biochemical pathways of N-methylnicotinamide involve the metabolism of vitamin B3. All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

It is known that n-methylnicotinamide is excreted in the urine

Result of Action

The result of N-methylnicotinamide action is multifaceted. It has been implicated in the regulation of multiple metabolic pathways in tissues such as adipose and liver as well as cancer cells through the consumption of methyl donors and generation of active metabolites . Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

Action Environment

The action of N-methylnicotinamide can be influenced by various environmental factors. For instance, it is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors . .

生化学分析

Biochemical Properties

4-Amino-N-methylnicotinamide plays a significant role in biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to form 1-methylnicotinamide, using S-adenosyl-L-methionine (SAM) as the methyl donor . This reaction is crucial for maintaining cellular methylation potential and NAD+ homeostasis. The compound also interacts with enzymes such as aldehyde oxidase, which further metabolizes 1-methylnicotinamide to N1-methyl-2-pyridone-5-carboxamide and hydrogen peroxide .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, overexpression of NNMT, which interacts with this compound, has been linked to increased glycolysis and altered metabolic states . This compound also affects the Warburg effect, a phenomenon where cancer cells preferentially produce energy through glycolysis even in the presence of oxygen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the methylation of nicotinamide by NNMT. This process impacts DNA and histone epigenetic modifications, thereby influencing gene expression . The compound’s interaction with NNMT also affects NAD±dependent redox reactions and signaling pathways, contributing to its role in cellular metabolism and cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that NNMT activity, which involves this compound, can lead to the accumulation of metabolites such as 1-methylnicotinamide and its degradation products . These changes can influence cellular function and stability, with long-term effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, the compound can lead to increased methylation and subsequent depletion of the cellular methyl pool, potentially altering gene expression patterns and protein functions . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the conversion of nicotinamide to 1-methylnicotinamide, which is further metabolized by aldehyde oxidase . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, impacting its activity and function within the cell .

特性

IUPAC Name |

4-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTGPEBCBFBUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730388 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910656-00-7 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methyl-3-pyridinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)